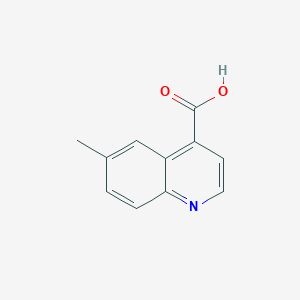
(4-Chlorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)silane is an organosilicon compound characterized by a benzene ring substituted with a chlorine atom and a silyl group at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)silane typically involves the chlorination of a silyl-substituted benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a silyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar Friedel-Crafts conditions. The scalability of this method allows for the efficient production of the compound for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a silyl-substituted benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted benzene.
Applications De Recherche Scientifique
(4-Chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)silane in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and silyl groups. This activation facilitates nucleophilic attack on the ring, leading to various substitution and addition reactions. The silyl group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound in catalytic processes.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of a silyl group.
Benzene, 1-chloro-4-phenyl-: Similar structure but with a phenyl group instead of a silyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a silyl group.
Uniqueness: (4-Chlorophenyl)silane is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The silyl group also allows for the formation of silicon-based polymers and materials, which are not possible with other substituents.
Propriétés
Numéro CAS |
3724-36-5 |
|---|---|
Formule moléculaire |
C6H4ClSi |
Poids moléculaire |
139.63 g/mol |
InChI |
InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
Clé InChI |
IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si])Cl |
SMILES canonique |
C1=CC(=CC=C1[Si])Cl |
| 3724-36-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


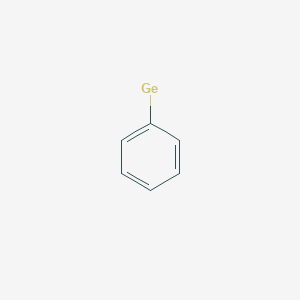
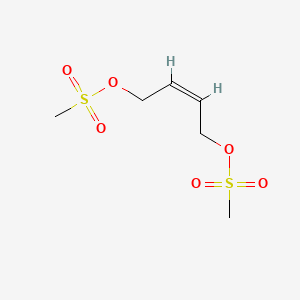
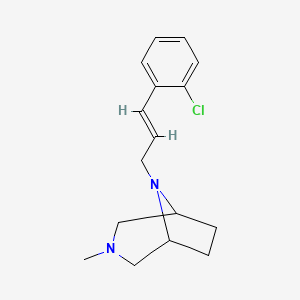

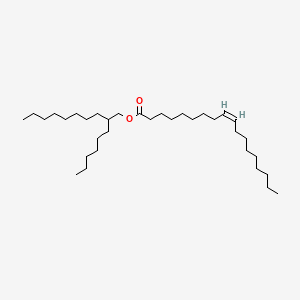

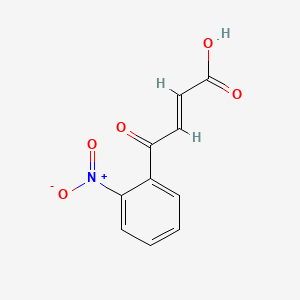
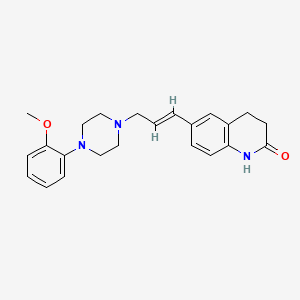
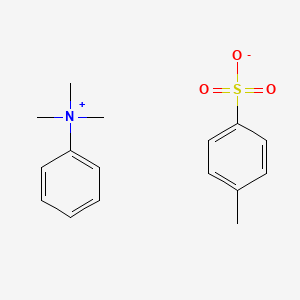
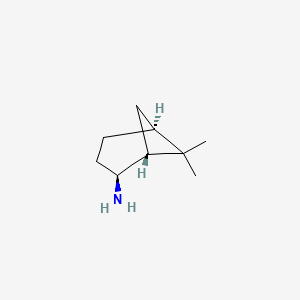

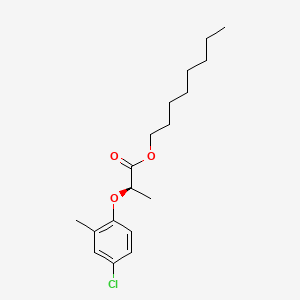
![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)
